5-[(6-Chloropyridin-2-yl)methyl]-1-[(4-methoxyphenyl)methyl]-4-methyl-2-pyridin-2-ylpyrazolo[4,3-c]pyridine-3,6-dione
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Overview
Description
AVG-233 is an orally available RNA-dependent RNA polymerase inhibitor with antiviral activity. It is primarily used in the study of respiratory syncytial virus infections and has shown efficacy against severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) replication . This compound has garnered significant attention due to its potential in treating viral infections that currently lack effective therapeutic options.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AVG-233 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The exact synthetic route and reaction conditions are proprietary and not fully disclosed in public literature. it is known that the compound is synthesized through a series of organic reactions, including nucleophilic substitution, condensation, and cyclization reactions .
Industrial Production Methods
Industrial production of AVG-233 likely involves large-scale organic synthesis techniques, utilizing high-purity reagents and stringent reaction conditions to ensure the consistency and quality of the final product. The production process is optimized for yield and purity, with extensive quality control measures in place to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions
AVG-233 undergoes various chemical reactions, including:
Oxidation: AVG-233 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to yield reduced forms with different pharmacological properties.
Substitution: AVG-233 can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of AVG-233, each with potentially different biological activities. These derivatives are often studied to understand the structure-activity relationship and to optimize the compound’s efficacy and safety .
Scientific Research Applications
AVG-233 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study RNA-dependent RNA polymerase activity and to develop new antiviral agents.
Biology: Employed in research on viral replication mechanisms and host-virus interactions.
Medicine: Investigated for its potential therapeutic use in treating respiratory syncytial virus infections and SARS-CoV-2 infections.
Industry: Utilized in the development of antiviral drugs and in the study of viral resistance mechanisms.
Mechanism of Action
AVG-233 exerts its effects by binding to the viral RNA-dependent RNA polymerase, stalling the polymerase in its initiation conformation. This prevents the replication of the viral genome, thereby inhibiting viral replication. The molecular targets of AVG-233 include the core, capping, and connector domains of the viral polymerase .
Comparison with Similar Compounds
Similar Compounds
Remdesivir: Another RNA-dependent RNA polymerase inhibitor used to treat SARS-CoV-2 infections.
Favipiravir: An antiviral drug that targets RNA polymerase and is used to treat influenza and other viral infections.
Molnupiravir: A nucleoside analog that inhibits RNA-dependent RNA polymerase and is used to treat SARS-CoV-2 infections.
Uniqueness of AVG-233
AVG-233 is unique in its specific binding to the viral polymerase, exhibiting a discrete docking pose that results in a unique escape pattern. This distinct mechanism of action and high selectivity index make AVG-233 a promising candidate for further development as an antiviral agent .
Properties
Molecular Formula |
C26H22ClN5O3 |
---|---|
Molecular Weight |
487.94 |
IUPAC Name |
5-[(6-chloropyridin-2-yl)methyl]-1-[(4-methoxyphenyl)methyl]-4-methyl-2-pyridin-2-ylpyrazolo[4,3-c]pyridine-3,6-dione |
InChI |
InChI=1S/C26H22ClN5O3/c1-17-25-21(14-24(33)30(17)16-19-6-5-7-22(27)29-19)31(15-18-9-11-20(35-2)12-10-18)32(26(25)34)23-8-3-4-13-28-23/h3-14H,15-16H2,1-2H3 |
InChI Key |
CXZZYJLIYWCICH-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC(=O)N1CC3=NC(=CC=C3)Cl)N(N(C2=O)C4=CC=CC=N4)CC5=CC=C(C=C5)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AVG233; AVG 233; AVG-233 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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